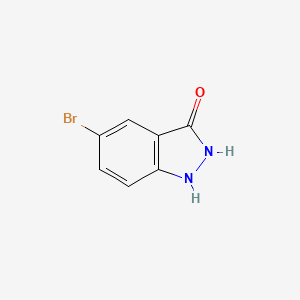

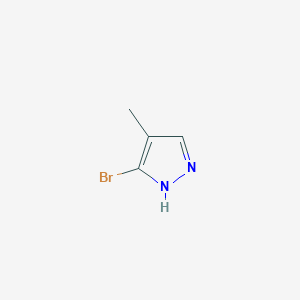

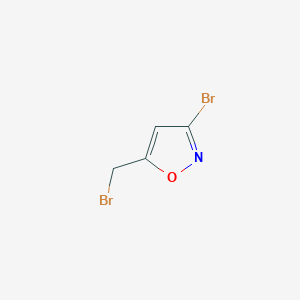

![molecular formula C8H6N2O2S B1287716 2-氨基苯并[d]噻唑-7-羧酸 CAS No. 71224-95-8](/img/structure/B1287716.png)

2-氨基苯并[d]噻唑-7-羧酸

描述

2-Aminobenzo[d]thiazole-7-carboxylic acid (2-ABT-7-COOH) is a derivative of benzo[d]thiazole, a heterocyclic aromatic compound with a sulfur atom in its core. It is an important organic building block and has been used in diverse fields including pharmaceuticals, agrochemicals, and materials science. 2-ABT-7-COOH is a versatile chemical compound with a wide range of applications in the laboratory and in industry.

科学研究应用

抗病毒特性

2-氨基苯并[d]噻唑-7-羧酸衍生物对多种病毒表现出抗病毒活性,包括寨卡病毒、拉沙热病毒和 SARS-CoV。 这些化合物因其在对抗病毒感染方面的潜力而成为药物开发的有希望的候选者 .

抗菌作用

这些衍生物中的苯并噻唑部分也赋予了抗菌特性。研究人员观察到其对细菌、真菌和寄生虫的活性。 这些化合物可能在开发新型抗菌剂中发挥作用 .

抗炎潜力

2-氨基苯并[d]噻唑-7-羧酸衍生物表现出抗炎作用。 它们调节炎症通路的能力使其成为药物研究的有趣目标 .

抗糖尿病活性

某些衍生物表现出抗糖尿病作用。 研究人员正在探索它们在管理糖尿病及相关并发症方面的潜力 .

镇痛特性

抗氧化作用

2-氨基苯并[d]噻唑-7-羧酸衍生物具有抗氧化特性。 它们清除自由基的能力可能在预防氧化应激相关疾病方面具有价值 .

抗抑郁和抗惊厥活性

研究表明,一些衍生物表现出抗抑郁和抗惊厥作用。 这些发现为神经学研究开辟了道路 .

免疫调节作用

研究人员已经探索了这些化合物的免疫调节潜力。 它们可能会影响免疫反应,并在自身免疫性疾病中找到应用 .

除了上述内容外,绿色合成方法和多组分反应已被用于制备 2-氨基苯并[d]噻唑衍生物,强调了可持续性和效率 . 总之,这些化合物在各个科学领域都具有巨大的前景,进一步的研究将揭示更多应用。

有关更详细的信息,您可以参考原始研究文章 . 如果您有任何具体问题或需要进一步说明,请随时提问! 😊

作用机制

Target of Action

Compounds based on 2-aminobenzothiazole, a key structure in 2-aminobenzo[d]thiazole-7-carboxylic acid, have been studied as ligands for various targets .

Biochemical Pathways

Derivatives of 2-aminobenzothiazole have been shown to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Action Environment

It is recommended that the compound be stored in a sealed, dry environment at room temperature .

未来方向

The future directions for the study and application of “2-Aminobenzo[d]thiazole-7-carboxylic acid” are promising. This compound and its derivatives can be substituted at four different positions on the bicycle, offering the possibility to thoroughly explore the chemical space around the molecule . Furthermore, the development of science and technology of the future may pave the way for new applications of this compound .

生化分析

Biochemical Properties

2-Aminobenzo[d]thiazole-7-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases and transferases, affecting their catalytic functions. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

The effects of 2-Aminobenzo[d]thiazole-7-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways that lead to increased expression of genes involved in cell proliferation and survival. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 2-Aminobenzo[d]thiazole-7-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further amplifying the compound’s effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Aminobenzo[d]thiazole-7-carboxylic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions for extended periods, but it can degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged activation of signaling pathways and persistent changes in gene expression .

Metabolic Pathways

2-Aminobenzo[d]thiazole-7-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation. The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the overall metabolic flux and alter the levels of key metabolites within the cell .

Transport and Distribution

The transport and distribution of 2-Aminobenzo[d]thiazole-7-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent localization to specific cellular compartments. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes .

Subcellular Localization

2-Aminobenzo[d]thiazole-7-carboxylic acid exhibits specific subcellular localization patterns, which are crucial for its activity and function. It is often directed to particular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. These localization patterns are essential for the compound’s role in regulating cellular processes .

属性

IUPAC Name |

2-amino-1,3-benzothiazole-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2S/c9-8-10-5-3-1-2-4(7(11)12)6(5)13-8/h1-3H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUAYVWUPOHGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604653 | |

| Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71224-95-8 | |

| Record name | 2-Amino-1,3-benzothiazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

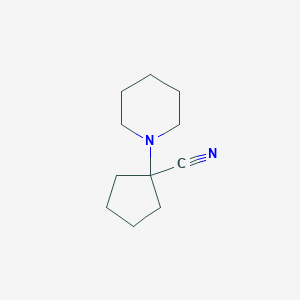

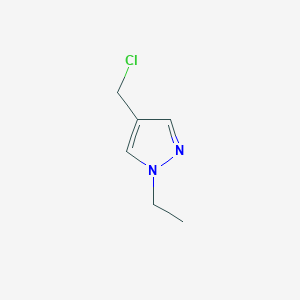

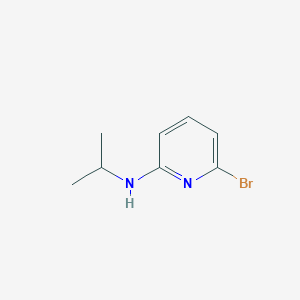

![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)